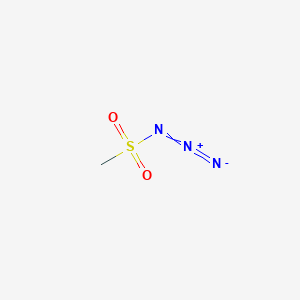
(2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole
Vue d'ensemble
Description
(2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole, also known as Nitrosobenzothiazole (NBT), is a synthetic compound that has been extensively studied due to its potential applications in various fields of research. NBT is a member of the nitrosamine family, which has been linked to various health concerns, including cancer. However, NBT has been shown to have unique properties that make it a valuable tool in scientific research.
Mécanisme D'action
The mechanism of action of NBT is not fully understood, but it is believed to involve the formation of DNA adducts. NBT has been shown to bind covalently to DNA and other macromolecules, leading to DNA damage and cell death. This mechanism of action has made NBT a valuable tool in cancer research.
Effets Biochimiques Et Physiologiques
NBT has been shown to have various biochemical and physiological effects. In vitro studies have shown that NBT can induce apoptosis in cancer cells and inhibit cell proliferation. NBT has also been shown to inhibit the activity of various enzymes, including cytochrome P450 and xanthine oxidase.
Avantages Et Limitations Des Expériences En Laboratoire
NBT has several advantages as a research tool, including its ease of synthesis and its ability to form stable adducts with DNA and other macromolecules. However, NBT also has several limitations, including its potential toxicity and its instability in aqueous solutions.
Orientations Futures
There are several future directions for the research of NBT. One area of research is the development of NBT-based drugs for the treatment of cancer and other diseases. Another area of research is the investigation of the mechanism of action of NBT and its potential applications in other fields of research, such as materials science and catalysis.
In conclusion, NBT is a synthetic compound that has been extensively studied for its potential applications in various fields of research. NBT has unique properties that make it a valuable tool in scientific research, including its ability to form stable adducts with DNA and other macromolecules. However, NBT also has several limitations, including its potential toxicity and its instability in aqueous solutions. There are several future directions for the research of NBT, including the development of NBT-based drugs and the investigation of its mechanism of action.
Méthodes De Synthèse
NBT can be synthesized through various methods, including the reaction between 2-mercaptobenzothiazole and nitrous acid. This method involves the reaction of 2-mercaptobenzothiazole with sodium nitrite in an acidic solution, which results in the formation of NBT. Other methods involve the reaction of 2-aminobenzothiazole with nitrous acid or the reaction of 2-chlorobenzothiazole with sodium nitrite.
Applications De Recherche Scientifique
NBT has been extensively studied for its potential applications in various fields of research. One of the most significant applications of NBT is in the field of organic synthesis. NBT has been used as a reagent for the synthesis of various organic compounds, including heterocyclic compounds, azo dyes, and pharmaceutical intermediates.
Propriétés
IUPAC Name |
(NE)-N-(1,3-benzothiazol-2-ylmethylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c11-9-5-8-10-6-3-1-2-4-7(6)12-8/h1-5,11H/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIOLCCKLQHTMD-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60418309 | |
| Record name | NSC204965 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60418309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole | |
CAS RN |
1199-33-3 | |
| Record name | NSC204965 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204965 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC204965 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60418309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3-[2-(1H-indol-3-yl)ethylselanyl]propanoic acid](/img/structure/B75504.png)


